molecular formula C8H12NO4- B12359111 1,4-Piperidinedicarboxylic acid, 1-methyl ester

1,4-Piperidinedicarboxylic acid, 1-methyl ester

Cat. No.: B12359111
M. Wt: 186.18 g/mol
InChI Key: FDQGMCHKKYRKCB-UHFFFAOYSA-M
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Description

1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H13NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxycarbonyl)piperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon dioxide and methanol under basic conditions to form the methoxycarbonyl derivative. Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods: Industrial production of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and functional group transformations .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

1,4-Piperidinedicarboxylic acid, 1-methyl ester has the molecular formula C8H13NO4C_8H_{13}NO_4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

  • Drug Development : this compound serves as a precursor in the synthesis of various pharmaceuticals targeting the central nervous system. Its derivatives have been explored for their potential therapeutic effects against neurological disorders.
  • Cerebral Vascular Activity : Research indicates that derivatives of this compound exhibit significant cerebral vascular dilator activity. For example, certain 1,4-dihydropyridine derivatives have shown enhanced blood flow in vertebral arteries, suggesting potential applications in treating cerebrovascular diseases .

Biochemical Studies

  • Enzyme Mechanisms : The compound is utilized in studying enzyme mechanisms and as a substrate in biochemical assays. Its ability to interact with specific enzymes makes it an important tool for understanding metabolic pathways.
  • TRPV1 Receptor Modulation : Research has identified that certain derivatives can enhance TRPV1 receptor activity without acting as intrinsic agonists. This modulation could have implications for pain management therapies .

Material Science

  • Polymer Production : this compound is used in the production of polymers and resins. Its reactivity allows it to be incorporated into polymer chains, enhancing material properties such as elasticity and strength .

Case Studies

Study Application Findings
Aziz-ur-Rehman et al. (2018)Anticancer AgentsSynthesis of new derivatives showed promising anticancer activity against various cell lines .
Patent US3985758ACerebral Vascular ActivityDemonstrated increased vertebral blood flow with low toxicity profiles compared to existing compounds .
PMC2613801TRPV1 EnhancersIdentified novel enhancers that increase ion flux stimulated by capsaicin without intrinsic activity .

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and the molecular structure of the target .

Comparison with Similar Compounds

  • 1-Methylpiperidine-4-carboxylic acid
  • 1-Acetyl-4-piperidinecarboxylic acid
  • Ethyl 4-oxo-3-piperidinecarboxylate

Comparison: 1-(Methoxycarbonyl)piperidine-4-carboxylic acid is unique due to its methoxycarbonyl functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C8H12NO4-

Molecular Weight

186.18 g/mol

IUPAC Name

1-methoxycarbonylpiperidine-4-carboxylate

InChI

InChI=1S/C8H13NO4/c1-13-8(12)9-4-2-6(3-5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/p-1

InChI Key

FDQGMCHKKYRKCB-UHFFFAOYSA-M

Canonical SMILES

COC(=O)N1CCC(CC1)C(=O)[O-]

Origin of Product

United States

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